1-Bromo-2,4-dibutoxybenzene

Description

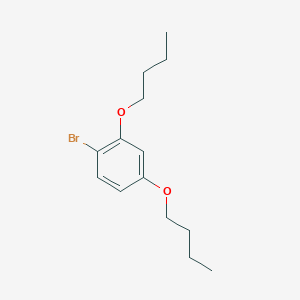

1-Bromo-2,4-dibutoxybenzene is an aromatic compound featuring a bromine atom at the 1-position and butoxy (-OC₄H₉) groups at the 2- and 4-positions of the benzene ring. These compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science due to their reactivity and tunable substituent effects .

Properties

IUPAC Name |

1-bromo-2,4-dibutoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO2/c1-3-5-9-16-12-7-8-13(15)14(11-12)17-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGLFRZSNNPHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Br)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dibutoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general procedure involves the bromination of 2,4-dibutoxybenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dibutoxybenzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Electrophilic Substitution: The butoxy groups can activate the benzene ring towards further electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Products include 2,4-dibutoxyphenol or 2,4-dibutoxyaniline.

Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Bromo-2,4-dibutoxybenzene is widely used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo electrophilic aromatic substitution reactions. The presence of the dibutoxy groups enhances electron density on the aromatic ring, making it more reactive towards electrophiles.

Table 1: Comparison of Electrophilic Substitution Reactivity

| Compound | Reactivity Level | Notes |

|---|---|---|

| This compound | High | Enhanced by electron-donating butoxy groups |

| 1-Bromo-2,5-dimethoxybenzene | Moderate | Less reactive due to steric hindrance |

| 1-Bromo-3,5-dimethoxybenzene | Moderate | Similar to above |

Synthetic Routes

The synthesis of this compound typically involves bromination of 2,4-dibutoxyanisole using brominating agents such as bromine or N-bromosuccinimide (NBS) in suitable solvents like acetic acid or carbon tetrachloride. The reaction conditions can be optimized for yield and selectivity.

Biological Applications

Biochemical Probes

In biological research, this compound is utilized as a probe in enzyme-catalyzed reactions. Its electrophilic nature allows it to interact selectively with nucleophilic sites in enzymes, facilitating studies on enzyme mechanisms and kinetics.

Pharmaceutical Development

The compound is also involved in the development of new therapeutic agents. Its ability to modify biological targets through selective bromination makes it a valuable tool in medicinal chemistry for designing drugs with specific action mechanisms.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is used in the production of specialty chemicals and dyes. Its unique properties enable the synthesis of compounds with desirable characteristics for various applications.

Polymer Chemistry

The compound serves as a precursor for polymers that require specific functional groups for enhanced performance. Its incorporation into polymer matrices can improve properties such as solubility and thermal stability.

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent. The compound was reacted with various nucleophiles to yield derivatives with improved efficacy against cancer cell lines.

Case Study 2: Agrochemical Development

Research highlighted the application of this compound in developing new agrochemicals that exhibit enhanced pest resistance. The synthesis involved multiple steps where this compound served as a key intermediate.

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dibutoxybenzene exerts its effects is primarily through its reactivity in substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The butoxy groups can also influence the reactivity of the compound by donating electron density to the ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Stability and Reactivity

- Electrophilic Reactions : Methoxy and butoxy groups are ortho/para-directing. However, bulky butoxy groups may slow reaction rates compared to methoxy analogs .

- Radical Reactions : highlights the use of bromo-alkoxybenzenes in radical isoperfluoropropylation, suggesting this compound could participate in similar transformations .

Biological Activity

1-Bromo-2,4-dibutoxybenzene is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C14H20BrO2

- Molecular Weight : 300.22 g/mol

- CAS Number : 17115-69-4

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may affect various cellular processes.

- Modulation of Signaling Pathways : It has been observed to influence key signaling pathways such as the MAPK/ERK pathway and NF-κB signaling, which are crucial for cell proliferation and survival.

- Impact on Cellular Functions : The compound may affect apoptosis and autophagy processes, contributing to its anti-cancer properties.

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties against a range of pathogens, including bacteria and viruses.

- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Neuroprotective Effects : Preliminary studies have hinted at neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Detailed Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.